molecular formula C14H19N3O B1431382 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile CAS No. 927703-20-6

4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile

Cat. No.: B1431382
CAS No.: 927703-20-6
M. Wt: 245.32 g/mol
InChI Key: PQYJZNRENLHALQ-UHFFFAOYSA-N
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Description

4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile is an organic compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities

Preparation Methods

The synthesis of 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile can be achieved through several synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. The reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines . Another approach is the nucleophilic substitution reaction of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one with various sulfonyl chlorides .

Chemical Reactions Analysis

4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include sulfonium salts, sulfonyl chlorides, and bases such as DBU. The major products formed from these reactions depend on the specific conditions and reagents used. For example, the reaction with sulfonium salts can lead to the formation of protected piperazines .

Scientific Research Applications

4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile has several scientific research applications. In medicinal chemistry, it is used as a building block for the synthesis of various pharmaceutical compounds. . In biology, it is used in the study of molecular interactions and pathways. In industry, it is used in the synthesis of materials with specific properties .

Mechanism of Action

The mechanism of action of 4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of acetylcholinesterase, an enzyme involved in the breakdown of acetylcholine . This inhibition can lead to increased levels of acetylcholine in the brain, which is beneficial in the treatment of Alzheimer’s disease. The compound may also interact with other molecular targets, depending on its specific structure and functional groups.

Comparison with Similar Compounds

4-(4-Ethylpiperazin-1-yl)-3-methoxybenzonitrile can be compared with other similar compounds such as 2-(4-phenylpiperazin-1-yl)pyrimidine-5-carboxamide and 2-(4-ethylpiperazin-1-yl)-4-(phenylamino)pyrazolo[1,5-a][1,3,5]triazine-8-carbonitrile . These compounds share similar structural features and biological activities. this compound is unique in its specific substitution pattern and functional groups, which can lead to different chemical and biological properties.

Properties

IUPAC Name

4-(4-ethylpiperazin-1-yl)-3-methoxybenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3O/c1-3-16-6-8-17(9-7-16)13-5-4-12(11-15)10-14(13)18-2/h4-5,10H,3,6-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQYJZNRENLHALQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)C2=C(C=C(C=C2)C#N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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